(3S,4S)-3-(Benzylamino)piperidin-4-ol
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Overview
Description
(3S,4S)-3-(Benzylamino)piperidin-4-ol is a chiral compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylamino group attached to the third carbon and a hydroxyl group attached to the fourth carbon of the piperidine ring. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3-(Benzylamino)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. For example, the reduction of (3S,4S)-3-(Benzylamino)piperidin-4-one using sodium borohydride in the presence of a chiral catalyst can yield the desired compound. The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (3S,4S)-3-(Benzylamino)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce different substituents onto the piperidine ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (3S,4S)-3-(Benzylamino)piperidin-4-one, while reduction may produce (3S,4S)-3-(Benzylamino)piperidine.
Scientific Research Applications
(3S,4S)-3-(Benzylamino)piperidin-4-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Benzylamino)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The hydroxyl group on the piperidine ring can also participate in hydrogen bonding, further stabilizing the compound’s binding to its targets. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
- (3S,4S)-3-(Methylamino)piperidin-4-ol
- (3S,4S)-3-(Ethylamino)piperidin-4-ol
- (3S,4S)-3-(Phenylamino)piperidin-4-ol
Comparison: Compared to its analogs, (3S,4S)-3-(Benzylamino)piperidin-4-ol is unique due to the presence of the benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in protein targets, leading to increased potency and selectivity.
Properties
IUPAC Name |
(3S,4S)-3-(benzylamino)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12-6-7-13-9-11(12)14-8-10-4-2-1-3-5-10/h1-5,11-15H,6-9H2/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPVIKVXPQNYKM-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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